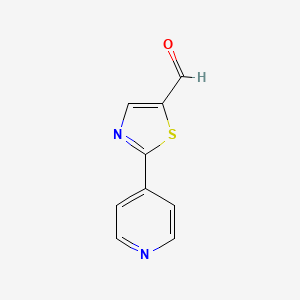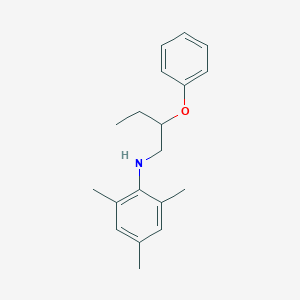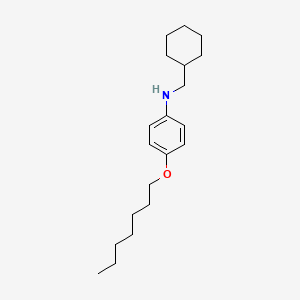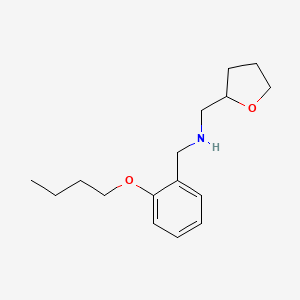
2-(Pyridin-4-YL)thiazole-5-carbaldehyde
Overview
Description
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings
Mechanism of Action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .
Mode of Action
For instance, Voreloxin binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks .
Biochemical Pathways
The interaction of thiazole derivatives with topoisomerase ii can result in dna double-strand breaks, leading to a g2 stop and ultimately, cell death .
Result of Action
The interaction of thiazole derivatives with topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, some compounds can be oxidized in a humid environment and should avoid prolonged exposure to air . Direct contact can cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate personal protective measures, such as gloves, goggles, and protective clothing, should be taken when using or handling this compound .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-YL)thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy and interactions with biomolecules . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with thioamide derivatives. The process includes reduction and nucleophilic substitution reactions. The final structure of the compound is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing reaction conditions such as temperature and solvent selection to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents on the thiazole or pyridine rings
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(Pyridin-4-YL)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: A basic thiazole structure without the pyridine ring.
Pyrano[2,3-d]thiazole: Contains an additional pyran ring fused to the thiazole ring.
4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: A derivative with different substituents on the thiazole and pyridine rings.
Uniqueness
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is unique due to its combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPWEWURYDJIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670260 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21346-36-1 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389336.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)
![N1-[2-(2,5-dimethylphenoxy)propyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1389332.png)


![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)
![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)
![2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389338.png)

![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)
